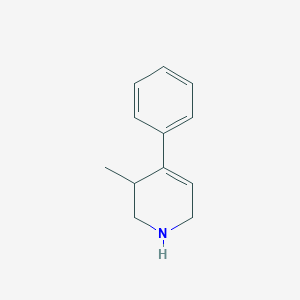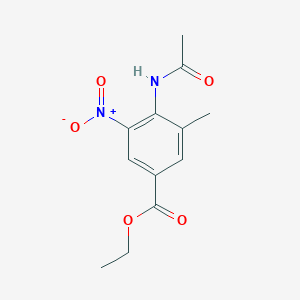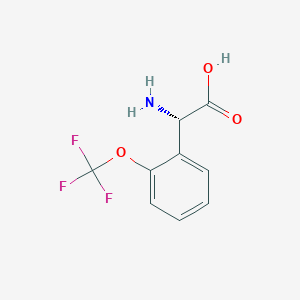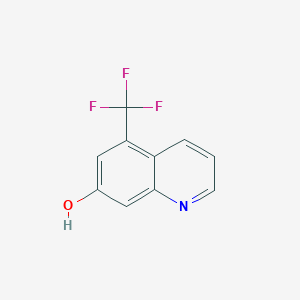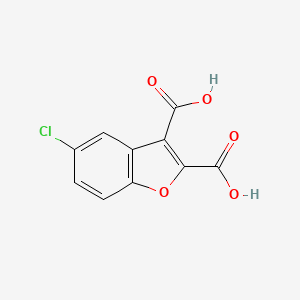![molecular formula C13H12N4O3 B13888707 N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide CAS No. 61963-80-2](/img/structure/B13888707.png)
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a nitropyridine moiety attached to an aminophenyl group, which is further linked to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide typically involves the reaction of 3-nitropyridine-2-amine with 4-aminophenylacetamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Hydrolysis: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis)
Major Products Formed
Oxidation: Formation of the corresponding amino derivative
Substitution: Formation of nitro or halogenated derivatives
Hydrolysis: Formation of carboxylic acid and amine
Aplicaciones Científicas De Investigación
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects. These interactions can disrupt the normal function of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine moiety attached to an amide group. the presence of the nitro group in this compound adds unique reactivity and potential biological activity.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound has a similar acetamide group but differs in the presence of a pyrimidinyl and sulfonyl group, which can lead to different chemical and biological properties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a more complex structure with additional functional groups, leading to different applications and mechanisms of action.
Propiedades
Número CAS |
61963-80-2 |
|---|---|
Fórmula molecular |
C13H12N4O3 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H12N4O3/c1-9(18)15-10-4-6-11(7-5-10)16-13-12(17(19)20)3-2-8-14-13/h2-8H,1H3,(H,14,16)(H,15,18) |
Clave InChI |
HOQKBJJHEITITH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)



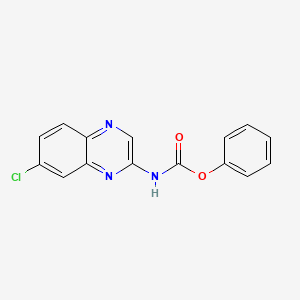

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
